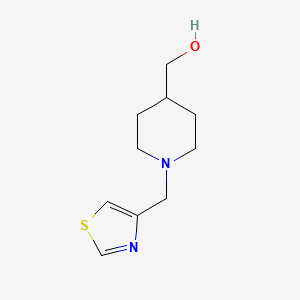

(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .

Molecular Structure Analysis

The structure of piperidone derivatives reveals that the piperidine ring is in a chair conformation . The geometry around the S atom is comparable with the classic tetrahedral value .

Chemical Reactions Analysis

Piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties . The compounds bearing the piperidone skeleton mimic the naturally occurring alkaloids and steroids .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, with their derivatives leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Thiazole derivatives also have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, as bacterial DNA gyrase B inhibitor, and antitumor and cytotoxic activities .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The compound “(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol” could potentially be used as a substrate in these syntheses.

Antitumor and Cytotoxic Activities

Thiazole derivatives have been observed to have antitumor and cytotoxic activities . A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer . Given the thiazole component in “(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol”, it could potentially be used in similar applications.

Drug Design and Construction

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The compound “(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol” could potentially be used as a building block in the design and construction of new drugs.

Preparation of Other Compounds

4-Piperidinemethanol may be used in the preparation of N - tert -butoxycarbonyl-4-hydroxymethyl piperidine desferrioxamine B (DFO) containing third generation triazine dendrimer . Given the piperidin-4-yl component in “(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol”, it could potentially be used in similar preparations.

Research and Development

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The compound “(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol” could potentially contribute to this growing field of research.

Wirkmechanismus

Target of Action

The compound belongs to the class of piperidine derivatives . Piperidines are present in more than twenty classes of pharmaceuticals . They are often used in drug design due to their ability to mimic a variety of natural molecular shapes, which allows them to interact with many biological targets .

Mode of Action

For example, some piperidine derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific structures and targets .

Eigenschaften

IUPAC Name |

[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c13-6-9-1-3-12(4-2-9)5-10-7-14-8-11-10/h7-9,13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZURZPNQRTXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol | |

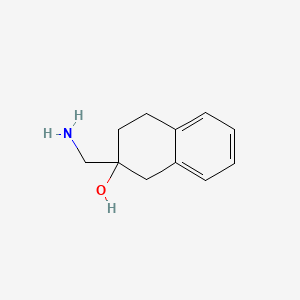

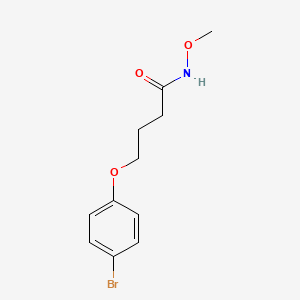

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)

![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)